Tetrabutoxyhafnium, also known as hafnium(IV) n-butoxide, is an organometallic compound with the molecular formula Hf(C4H9O)4. It is classified as a hafnium alkoxide and is primarily used in various scientific applications, particularly in materials science and nanotechnology. The compound is characterized by its colorless to yellow liquid form and has a molecular weight of approximately 470.94 g/mol. It is notable for its role in the synthesis of hafnium oxide thin films, which are important in semiconductor manufacturing and other advanced material applications .
Tetrabutoxyhafnium can be synthesized through several methods, with the most common being the reaction of hafnium tetrachloride with n-butanol. The general reaction can be represented as follows:
The synthesis typically involves the following steps:
Tetrabutoxyhafnium participates in various chemical reactions, particularly hydrolysis and condensation reactions that lead to the formation of hafnium oxide. One significant reaction is:
This reaction illustrates how tetrabutoxyhafnium can be converted into hafnium dioxide, a critical material in electronics and optics.
The hydrolysis process can be influenced by factors such as pH, temperature, and concentration of reactants, which affect the rate and extent of conversion to hafnium oxide .
The mechanism by which tetrabutoxyhafnium acts primarily involves its role as a precursor for hafnium oxide formation. Upon exposure to moisture or water vapor, tetrabutoxyhafnium undergoes hydrolysis, leading to the release of butanol and forming hafnium dioxide through a series of condensation reactions.
These properties make tetrabutoxyhafnium suitable for various applications where control over chemical reactivity is crucial .
Tetrabutoxyhafnium has several significant scientific uses:
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